4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-BUTOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones.
Substitution Reactions: Introduction of the butoxyphenyl, hydroxyphenyl, and phenylethyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 4-(4-BUTOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C29H29N3O3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H29N3O3/c1-2-3-19-35-22-15-13-21(14-16-22)28-25-26(23-11-7-8-12-24(23)33)30-31-27(25)29(34)32(28)18-17-20-9-5-4-6-10-20/h4-16,28,33H,2-3,17-19H2,1H3,(H,30,31) |
InChI Key |
WJVKJKPDAOSSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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